4-Carbamoyl-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)butanoic acid
Overview
Description
“4-Carbamoyl-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)butanoic acid” is a chemical compound with the molecular formula C13H12N2O5 . It has a molecular weight of 276.24 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an isoindole group, which is a bicyclic compound consisting of a benzene ring fused to a five-membered nitrogen-containing ring . The compound also contains a carbamoyl group and a butanoic acid group .Physical and Chemical Properties Analysis
This compound has a molecular weight of 276.24 and a molecular formula of C13H12N2O5 . Unfortunately, specific information about its physical and chemical properties such as melting point, boiling point, and density was not available in the search results.Scientific Research Applications
Heparanase Inhibition and Anti-angiogenic Effects
4-Carbamoyl-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid derivatives have been identified as potent inhibitors of the enzyme heparanase. Courtney et al. (2004) describe compounds including 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids as heparanase inhibitors. These compounds exhibit not only potent inhibitory activity but also significant selectivity over human beta-glucuronidase. Additionally, they demonstrate anti-angiogenic effects, making them potential therapeutic agents (Courtney et al., 2004).
Macrocyclic Organotin(IV) Carboxylates in Antitumor Activity
Xiao et al. (2014) synthesized novel macrocyclic organotin(IV) carboxylates based on amide carboxylic acids, including 5-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-isophthalic acid. These compounds were shown to form supramolecular 3D architectures with potential applications in antitumor activity (Xiao et al., 2014).
Synthesis of Integrin Antagonists
The synthesis of integrin antagonists involves compounds derived from 1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxylic acid, which includes derivatives of this compound. Deng et al. (2003) describe the synthesis process leading to these integrin antagonists, highlighting their potential in medical applications (Deng et al., 2003).
Potential Herbicidal Applications
Huang et al. (2009) explored the herbicidal activities of isoindoline-1,3-dione substituted benzoxazinone derivatives containing a carboxylic ester group. These derivatives, structurally related to this compound, showed promising results in controlling various weeds (Huang et al., 2009).
Properties
IUPAC Name |
5-amino-2-(1,3-dioxoisoindol-2-yl)-5-oxopentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5/c14-10(16)6-5-9(13(19)20)15-11(17)7-3-1-2-4-8(7)12(15)18/h1-4,9H,5-6H2,(H2,14,16)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKLVQRQCLMCIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CCC(=O)N)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7607-72-9, 2110-19-2 | |
Record name | N-alpha-phthaloyl-DL-glutamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007607729 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Phthalyl-DL-glutamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527451 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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